N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 183300-00-7
Cat. No.: VC21511740
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183300-00-7 |
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Molecular Formula | C11H11N3O2S |
Molecular Weight | 249.29g/mol |
IUPAC Name | N-(2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,15) |
Standard InChI Key | FHWXGYMNCQHSLD-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide consists of a 4-methyl-1,2,3-thiadiazole ring connected to a 2-methoxyphenyl group via a carboxamide linkage. The 1,2,3-thiadiazole heterocycle contains a five-membered ring with three nitrogen atoms and one sulfur atom in a specific arrangement, creating a unique electronic distribution that contributes to its biological activities . The methyl substituent at the 4-position of the thiadiazole ring and the methoxy group at the ortho position of the phenyl ring significantly influence the compound's physicochemical properties and biological activity profile.
The structural features of this compound can be compared with similar derivatives that have varying substitution patterns. While N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has a phenyl group at the 4-position instead of a methyl group , N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a chloro substituent and a differently positioned methoxy group . These structural variations create a family of compounds with tunable properties and activities.
Physicochemical Properties
The physicochemical properties of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be characterized by examining similar thiadiazole derivatives:
Property | Value | Notes |
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Molecular Formula | C₁₁H₁₁N₃O₂S | Contains thiadiazole core with methyl and methoxyphenyl substituents |
Molecular Weight | Approximately 249.29 g/mol | Calculated based on atomic weights |
Physical Appearance | Likely a crystalline solid | Based on similar thiadiazole derivatives |
Solubility | Limited water solubility, soluble in organic solvents | Characteristic of this class of compounds |
Melting Point | Expected range: 150-200°C | Extrapolated from similar derivatives |
LogP | Estimated 1.5-2.5 | Indicating moderate lipophilicity |
The presence of the methoxy group typically enhances the compound's solubility in organic solvents while the amide linkage provides hydrogen bonding capabilities. These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile in potential therapeutic applications.
Synthesis Methods
General Synthetic Routes
The synthesis of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step processes similar to those employed for related thiadiazole derivatives. Several approaches can be utilized:
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Formation of the thiadiazole ring through cyclization reactions involving hydrazines and sulfur-containing reagents.
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Preparation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a key intermediate, followed by amide coupling with 2-methoxyaniline .
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Alternative methods involving tosylhydrazones as precursors to generate the thiadiazole scaffold .
Specific Synthetic Pathway
A detailed synthetic route for N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide might proceed as follows:
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Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid from appropriate precursors such as acetylhydrazine and thionyl chloride .
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Conversion of the carboxylic acid to an activated form (acid chloride or mixed anhydride) .
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Coupling of the activated acid with 2-methoxyaniline to form the target amide.
For related compounds, researchers have employed coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the amide formation between thiadiazole carboxylic acids and various amines .
Optimization Strategies
The optimization of reaction conditions for synthesizing N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves several considerations:
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Temperature control: The cyclization reactions typically require specific temperature ranges to ensure proper ring formation without degradation .
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Solvent selection: Polar aprotic solvents like DMF or acetonitrile are commonly employed for the coupling reactions .
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Catalyst systems: Various coupling agents and catalysts can be used to enhance yield and selectivity .
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Purification methods: Chromatographic techniques and recrystallization are commonly used to obtain the pure compound.
Biological Activities
Anticancer Properties
Structure-Activity Relationships
Effect of Substituents
The biological activity of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds is significantly influenced by the nature and position of substituents. Structure-activity relationship studies have revealed several key insights:
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The position of the methoxy group on the phenyl ring plays a crucial role in determining biological activity. Compounds with methoxy groups at ortho, meta, or para positions exhibit different activity profiles .
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The substituent at the 4-position of the thiadiazole ring modulates activity. While our target compound has a methyl group, replacing it with a phenyl group as in N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can alter the biological properties .
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The addition of halogen atoms, particularly chlorine or fluorine, can enhance activities against specific targets .
A comparative analysis of various thiadiazole derivatives reveals:
Pharmacophore Analysis
The pharmacophore model for N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds suggests several key features contributing to biological activity:
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The thiadiazole ring serves as a rigid scaffold that positions other functional groups in the optimal orientation for target interaction.
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The amide linkage functions as both a hydrogen bond donor and acceptor, facilitating interaction with protein targets.
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The methoxy group provides additional hydrogen bond accepting capability and influences the electron density of the phenyl ring.
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The methyl group at the 4-position of the thiadiazole contributes to lipophilicity and potentially to target selectivity .
Analytical Characterization
Spectroscopic Properties
The structural characterization of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For similar compounds, ¹H NMR spectra would show characteristic signals for the methyl group at the 4-position of the thiadiazole ring (typically around 2.4-2.5 ppm), the methoxy group (around 3.8-4.0 ppm), and the aromatic protons of the 2-methoxyphenyl group (6.8-7.8 ppm) .
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the amide C=O stretching (around 1650-1700 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and the thiadiazole ring vibrations .
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Mass Spectrometry: Expected to show a molecular ion peak corresponding to the molecular weight (approximately 249 m/z) and fragmentation patterns characteristic of the thiadiazole and methoxyphenyl moieties .
Chromatographic Analysis
Chromatographic techniques for the purification and analysis of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may include:
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High-Performance Liquid Chromatography (HPLC): Typically performed using reverse-phase columns with appropriate mobile phase compositions.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and initial purity assessment.
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Column Chromatography: Employed for large-scale purification using silica gel or other appropriate stationary phases .
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